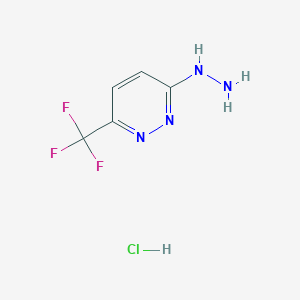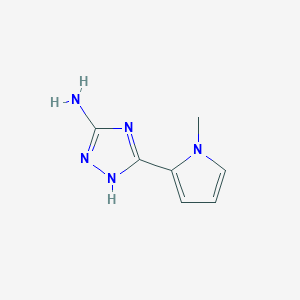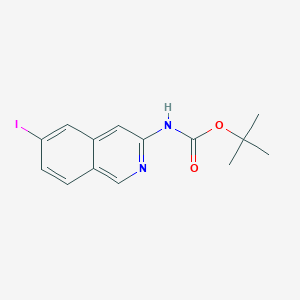
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is a chemical compound that belongs to the class of isoquinolines It is characterized by the presence of a tert-butyl carbamate group attached to the 6-iodoisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate typically involves the iodination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the isoquinoline ring. The resulting 6-iodoisoquinoline is then reacted with tert-butyl chloroformate in the presence of a base to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of tert-Butyl (6-iodoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The presence of the iodine atom and the tert-butyl carbamate group can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl (6-iodoisoquinolin-3-yl)carbamate is unique due to the presence of the iodine atom at the 6-position of the isoquinoline ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this specific substitution pattern .
特性
分子式 |
C14H15IN2O2 |
|---|---|
分子量 |
370.19 g/mol |
IUPAC名 |
tert-butyl N-(6-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-10-6-11(15)5-4-9(10)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChIキー |
VVIVGUJELFSTJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=CC(=CC2=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
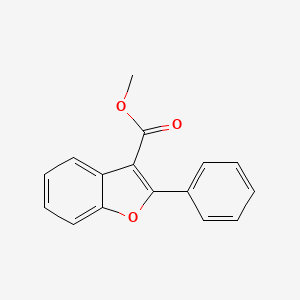
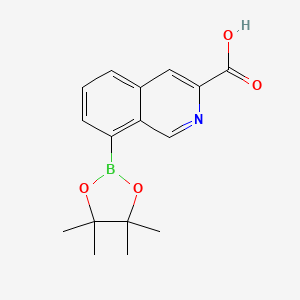
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)

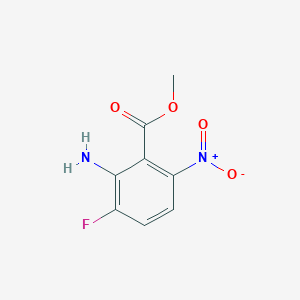
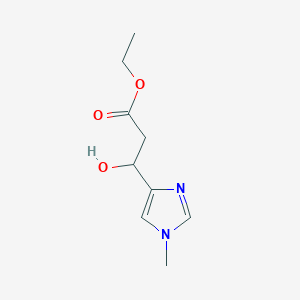
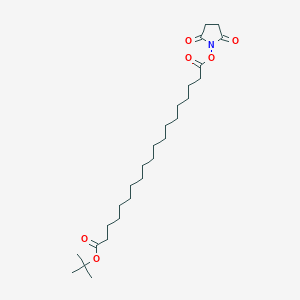

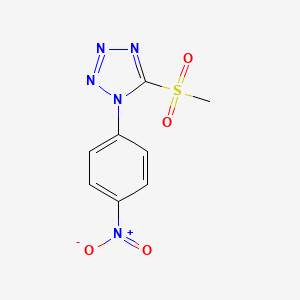
![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)
